molecular formula C22H26N2O3 B1613099 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-48-2

2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Número de catálogo: B1613099
Número CAS: 898788-48-2
Peso molecular: 366.5 g/mol
Clave InChI: AKYWOFRGXAZTLY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the CAS Number 898788-48-2 and a molecular formula of C 22 H 26 N 2 O 3 [ ]. It has a molecular weight of 366.45 g/mol [ ]. Key predicted physical properties include a boiling point of 492.1±40.0 °C and a density of 1.147±0.06 g/cm 3 [ ]. The compound features a benzophenone core structure substituted with a carboethoxy group and a 4-methylpiperazinomethyl moiety, which is often of interest in medicinal chemistry and pharmaceutical research for its potential as a synthetic intermediate or pharmacophore. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find this compound available for purchase from various chemical suppliers [ ][ ].

Propiedades

IUPAC Name

ethyl 2-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-22(26)20-10-5-4-9-19(20)21(25)18-8-6-7-17(15-18)16-24-13-11-23(2)12-14-24/h4-10,15H,3,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYWOFRGXAZTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643416
Record name Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-48-2
Record name Ethyl 2-{3-[(4-methylpiperazin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Methodological & Application

Application Note: Synthesis and Process Optimization for 2-Carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Document Type: Standardized Synthesis Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

The compound 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone represents a highly versatile structural motif in medicinal chemistry. Benzophenone derivatives featuring basic amine appendages (such as the 4-methylpiperazine moiety) are frequently utilized as key intermediates in the development of CNS-active agents, antihistamines, and kinase inhibitors due to their favorable physicochemical properties and target-binding capabilities [1].

Designing a robust synthesis for this molecule requires careful consideration of functional group tolerance. The target contains an electrophilic ester (carboethoxy), a ketone (benzophenone core), and a nucleophilic/basic tertiary amine (piperazine).

Strategic Approach (Late-Stage Amination): To avoid unwanted cross-reactivity—specifically the premature attack of the piperazine nitrogen on the electrophilic ester or ketone—a two-step, late-stage functionalization strategy is optimal.

  • Wohl-Ziegler Bromination: We begin with the commercially accessible precursor, 2-carboethoxy-3'-methylbenzophenone. Radical bromination selectively targets the benzylic position.

  • Bimolecular Nucleophilic Substitution ( SN​2 ): The resulting benzylic bromide is then displaced by 1-methylpiperazine. This approach eliminates the need for complex protecting group chemistry, ensuring a highly atom-economical and scalable self-validating system.

Synthetic Pathway Visualization

The following workflow illustrates the logical progression of the synthesis, highlighting the critical intermediates and reaction conditions.

SynthesisWorkflow SM 2-Carboethoxy-3'- methylbenzophenone Int1 2-Carboethoxy-3'- (bromomethyl)benzophenone SM->Int1 NBS, AIBN MeCN, 80°C, 4h (Radical Bromination) Prod 2-Carboethoxy-3'-(4-methyl piperazinomethyl) benzophenone Int1->Prod 1-Methylpiperazine, K2CO3 DMF, 0°C to RT, 6h (SN2 Substitution)

Fig 1: Two-step late-stage amination workflow for the target benzophenone derivative.

Step-by-Step Experimental Methodology

Phase 1: Synthesis of 2-Carboethoxy-3'-(bromomethyl)benzophenone

Mechanistic Insight: N-Bromosuccinimide (NBS) is utilized as the bromine source alongside Azobisisobutyronitrile (AIBN) as a radical initiator. NBS maintains a low steady-state concentration of Br2​ , which strongly favors radical substitution at the benzylic carbon over electrophilic aromatic substitution on the benzophenone core.

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Loading: Charge the flask with 2-carboethoxy-3'-methylbenzophenone (10.0 g, 35.4 mmol) and anhydrous acetonitrile (MeCN, 150 mL).

  • Initiation: Add NBS (6.93 g, 38.9 mmol, 1.1 eq) and AIBN (0.58 g, 3.54 mmol, 0.1 eq) to the stirring solution.

    • Causality Note: Acetonitrile is preferred over traditional halogenated solvents (like CCl4​ ) due to its superior safety profile and excellent solubility for radical intermediates.

  • Reaction: Heat the mixture to gentle reflux (approx. 80°C) under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/Ethyl Acetate 8:2). The starting material ( Rf​≈0.6 ) should be consumed, replaced by a closely eluting, slightly more polar spot ( Rf​≈0.55 ).

  • Workup: Cool the reaction to room temperature. Filter off the precipitated succinimide byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the brominated intermediate. Note: This intermediate is highly reactive and should be used immediately in the next step without extensive column chromatography to prevent degradation.

Phase 2: Synthesis of 2-Carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Mechanistic Insight: The displacement of the benzylic bromide by 1-methylpiperazine proceeds via an SN​2 mechanism. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous base to scavenge the generated HBr. Its insolubility in DMF prevents unwanted saponification of the delicate carboethoxy ester group.

Protocol:

  • Setup: In a clean, dry 250 mL round-bottom flask under nitrogen, dissolve the crude 2-carboethoxy-3'-(bromomethyl)benzophenone (approx. 12.0 g, 33.2 mmol) in anhydrous N,N-Dimethylformamide (DMF, 80 mL).

  • Cooling & Addition: Cool the solution to 0°C using an ice bath. Add finely powdered, anhydrous K2​CO3​ (9.18 g, 66.4 mmol, 2.0 eq).

  • Amine Introduction: Dropwise, add 1-methylpiperazine (3.99 g, 39.8 mmol, 1.2 eq) over 15 minutes to prevent exothermic side reactions or double-alkylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.

  • IPC: Monitor via LC-MS or TLC (DCM/MeOH 9:1 with 1% NH4​OH ). The product will appear as a highly polar, UV-active spot ( Rf​≈0.3 ) that stains positive with Dragendorff's reagent (indicating a tertiary amine).

  • Workup: Quench the reaction by pouring it into ice-cold water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers extensively with water (3 x 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in DCM) to yield the pure target compound as a viscous oil or crystalline solid.

Quantitative Data & Parameter Summary

The following table summarizes the stoichiometric requirements and expected yields, providing a self-validating benchmark for process replication.

Reaction PhaseKey ReagentEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Bromination NBS1.1Acetonitrile804.085 - 90% (Crude)
1. Bromination AIBN0.1Acetonitrile804.0N/A (Catalyst)
2. Substitution 1-Methylpiperazine1.2DMF0 256.075 - 82%
2. Substitution K2​CO3​ 2.0DMF0 256.0N/A (Base)

Table 1: Stoichiometric and physical parameters for the two-step synthesis.

References

  • Sigma-Aldrich (MilliporeSigma). "3-cyano-3'-(4-methylpiperazinomethyl) benzophenone | 898788-44-8." Product Catalog and Chemical Properties.
  • Fluorochem. "2,4-difluoro-3'-(4-methylpiperazinomethyl) benzophenone." Custom Synthesis and Building Blocks.

Application Notes and Protocols for the Scale-Up Manufacturing and Crystallization of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis and crystallization of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone, a complex organic molecule representative of active pharmaceutical ingredient (API) intermediates. The document outlines a plausible and scalable synthetic pathway, detailing critical process parameters, safety considerations, and in-process controls for transitioning from laboratory to pilot-plant scale. A significant focus is placed on the final crystallization step, a critical determinant of product purity, stability, and downstream processability. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each operational choice, ensuring robustness and reproducibility, key tenets of modern pharmaceutical development.[1]

Introduction: The Strategic Importance of Benzophenone Scaffolds and Process Control

Benzophenone and its derivatives are a vital class of compounds, serving as foundational scaffolds in the development of numerous therapeutic agents.[2] Their synthesis often involves classic organic transformations such as the Friedel-Crafts acylation, which, while well-understood, presents significant challenges upon scale-up.[2][3] The subject of this guide, 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone, incorporates several key structural motifs common in medicinal chemistry: a diaryl ketone core, an ester functional group, and a tertiary amine-containing side chain.

The transition from a laboratory-scale synthesis to large-scale manufacturing is a critical phase in drug development, where seemingly minor operational parameters can have a profound impact on yield, purity, and safety.[4][5][6] This guide is intended for researchers, chemists, and drug development professionals, providing a detailed, experience-driven roadmap for the scale-up and purification of this target molecule. The purity of such an intermediate is paramount, as it directly influences the quality and safety of the final API.[7] Crystallization, the primary method for purification in the pharmaceutical industry, is therefore not merely a finishing step but a critical process that defines the final product's physical and chemical properties.[6]

Proposed Synthetic Pathway

A robust and scalable synthesis is paramount for the successful production of any pharmaceutical intermediate. The following four-step synthetic route is proposed for 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone, commencing from the readily available starting material, 2-carboxy-3'-methylbenzophenone. This pathway is designed for its logical flow and utilization of well-characterized and scalable chemical transformations.

Synthetic_Pathway A 2-Carboxy-3'-methylbenzophenone B 2-Carboxy-3'-(bromomethyl)benzophenone A->B Step 1: Radical Bromination (NBS, AIBN) C 2-Carboxy-3'-(4-methylpiperazinomethyl) benzophenone B->C Step 2: Nucleophilic Substitution (1-Methylpiperazine, K2CO3) D 2-Carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone (Final Product) C->D Step 3: Fischer Esterification (Ethanol, H2SO4)

Caption: Proposed synthetic route for the target molecule.

Scale-Up Manufacturing Protocols

The following protocols are designed for a pilot-plant scale (e.g., 50-100 L reactor). It is imperative that a thorough risk assessment is conducted before any scale-up operation.[4][5]

Step 1: Radical Bromination of 2-Carboxy-3'-methylbenzophenone

Reaction Principle: This step involves the selective bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

Protocol:

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with 2-carboxy-3'-methylbenzophenone (5.0 kg, 1 eq.) and a suitable solvent such as acetonitrile (40 L).

  • Initiator and Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.).

  • Reaction Execution: Heat the mixture to reflux (approx. 80-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the succinimide byproduct. The filtrate containing the product is taken to the next step.

Causality and Scale-Up Considerations:

  • Heat Management: Radical reactions can be exothermic. Gradual heating and careful monitoring of the internal temperature are crucial to prevent thermal runaway.[8][9]

  • Solvent Choice: Acetonitrile is chosen for its suitable boiling point and ability to dissolve the reactants.

  • Impurity Profile: Over-bromination can occur. Maintaining a strict stoichiometry and reaction time is key.

Step 2: Nucleophilic Substitution with 1-Methylpiperazine

Reaction Principle: The benzylic bromide is reacted with 1-methylpiperazine in the presence of a base to form the desired piperazine-substituted product.

Protocol:

  • Reagent Charging: To the filtrate from Step 1, add potassium carbonate (2.5 eq.) as a base.

  • Nucleophile Addition: Slowly add 1-methylpiperazine (1.2 eq.) to the reactor, maintaining the temperature below 30 °C.

  • Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by HPLC.

  • Work-up: After completion, filter the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like dichloromethane and washed with water to remove any remaining salts and excess piperazine.

Causality and Scale-Up Considerations:

  • Base Selection: Potassium carbonate is a cost-effective and easily handled base suitable for large-scale operations.

  • Temperature Control: The addition of 1-methylpiperazine can be exothermic. A controlled addition rate is necessary.

  • Work-up Efficiency: The aqueous washes are critical for removing water-soluble impurities that could interfere with the subsequent esterification and crystallization steps.

Step 3: Fischer Esterification

Reaction Principle: The carboxylic acid is converted to its corresponding ethyl ester using ethanol as both the reagent and solvent, with a strong acid catalyst.[10]

Protocol:

  • Solvent and Catalyst Charging: The crude 2-carboxy-3'-(4-methylpiperazinomethyl)benzophenone is dissolved in ethanol (50 L). Concentrated sulfuric acid (0.5 eq.) is added slowly while maintaining the temperature below 25 °C.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 8-12 hours. The removal of water using a Dean-Stark trap can drive the equilibrium towards the product.[10]

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude final product.

Causality and Scale-Up Considerations:

  • Catalyst Choice: Sulfuric acid is a common and effective catalyst for Fischer esterification.[10]

  • Equilibrium Shift: Using a large excess of ethanol and removing water are crucial for achieving high conversion on a large scale.[10]

  • Safety: The neutralization step is exothermic and will release carbon dioxide. Slow addition and adequate venting are essential.

Crystallization Process for 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Crystallization is the most critical step for achieving the desired purity and physical properties of the final intermediate.[6] An ethanol/water solvent system is proposed, as it is a common and effective choice for the crystallization of many benzophenone derivatives.[11][12]

Crystallization_Workflow A Crude Product B Dissolution in Hot Ethanol A->B Solubilization C Hot Filtration (optional) B->C Impurity Removal D Addition of Water (Anti-solvent) C->D Induce Supersaturation E Controlled Cooling & Crystal Growth D->E Crystal Formation F Isolation (Filtration) E->F Separation G Washing with Cold Ethanol/Water F->G Purity Enhancement H Drying G->H Solvent Removal I Pure Crystalline Product H->I Final Product

Sources

Troubleshooting & Optimization

troubleshooting poor solubility of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Assays & Reagents Document ID: TS-8842 Topic: Troubleshooting Solubilization of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone in DMSO Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone is a complex synthetic building block and pharmaceutical intermediate. Structurally, it presents a dichotomy: a highly lipophilic, rigid benzophenone core coupled with a polar, di-basic 4-methylpiperazine moiety. While Dimethyl Sulfoxide (DMSO) is the industry standard for high-throughput screening and stock solution preparation[1], researchers frequently encounter wetting issues, delayed precipitation, or irreversible crystallization with this specific compound.

As a Senior Application Scientist, I have designed this guide to move beyond basic "add solvent and vortex" advice. Here, we will diagnose the thermodynamic and kinetic causes of poor solubility and provide a self-validating protocol to ensure robust assay performance.

Part 1: Diagnostic FAQs (Mechanistic Troubleshooting)

Q1: My compound initially dissolved in DMSO, but after a few days in storage, a white precipitate formed. Why is it crashing out? The Causality: The most common culprit is the hygroscopic nature of DMSO. DMSO rapidly absorbs atmospheric moisture, capable of taking up to 10% of its volume in water if left improperly sealed[2]. Water acts as a potent antisolvent for the highly lipophilic benzophenone core. As the water mole fraction in your DMSO stock increases, the aprotic solvation shell around the hydrophobic core is disrupted, forcing the compound out of solution to minimize unfavorable aqueous-hydrophobic interactions[3]. The Fix: Always use fresh, anhydrous DMSO (≤0.005% H₂O) and store stock solutions under an inert argon blanket at -20°C[4].

Q2: I am using anhydrous DMSO, but the powder remains suspended as a cloudy mixture. Is there a structural reason for this? The Causality: You must verify the exact salt form of your API. The 4-methylpiperazinomethyl group contains two tertiary amines with typical pKa values of approximately 5 and 9[5]. If your compound was supplied as a free base, it should dissolve readily in anhydrous DMSO. However, if it was synthesized and supplied as a salt (e.g., a dihydrochloride salt), its thermodynamic behavior changes entirely. Aprotic solvents like DMSO are excellent at solvating cations but are exceptionally poor at solvating small, hard anions like chloride. This results in a high crystal lattice energy that resists dissolution[4]. The Fix: If you have a salt form, gentle heating (37°C) and sonication are required to provide the kinetic energy necessary to break the crystal lattice.

Q3: I tried heating the cloudy suspension, but it never clarified. Could the compound have degraded? The Causality: Yes. If trace water was present during heating, you likely triggered an irreversible degradation pathway. The basic nitrogen atoms on the piperazine ring can act as general bases, catalyzing the hydrolysis of the carboethoxy (ethyl ester) group into a carboxylic acid[6]. Once the ester hydrolyzes, the new carboxylic acid deprotonates, and the piperazine protonates, forming a zwitterion . Zwitterions possess massive crystal lattice energies due to strong intermolecular ionic bonds and are notoriously insoluble in purely aprotic solvents like DMSO. The Fix: Discard the cloudy solution. You cannot salvage a hydrolyzed zwitterion in DMSO. Prepare a fresh batch using strictly anhydrous techniques.

Part 2: Quantitative Troubleshooting Matrix

To isolate the variable causing your solubility failure, compare your observations against this thermodynamic matrix:

Troubleshooting FactorMechanism of ActionImpact on SolubilityRecommended Corrective Action
Water Content in DMSO Acts as an antisolvent for the lipophilic benzophenone core[2].Drastic reduction; delayed "crashing out" upon storage.Use anhydrous DMSO; purge headspace with Argon before sealing.
API Salt Form High crystal lattice energy of HCl/sulfate salts in aprotic solvents[4].Moderate to severe reduction; powder floats or clumps.Apply sonication at 37°C; consider neutralizing to free base if assay permits.
Ester Hydrolysis Formation of an insoluble zwitterion (carboxylic acid + protonated piperazine)[6].Irreversible, cloudy precipitation.Avoid basic/acidic additives; minimize heating if water is present.
Temperature Kinetic barrier to dissolution.Slow dissolution rate at 20°C.Sonicate in a temperature-controlled bath (37°C) for 5-10 minutes.

Part 3: Self-Validating Solubilization Protocol

To ensure scientific integrity, a protocol must verify its own success. The following Standard Operating Procedure (SOP) includes a mandatory validation step to prevent dosing errors in downstream assays.

Materials Required:

  • 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone (Verify Certificate of Analysis for salt form).

  • Anhydrous DMSO (≥99.9% purity, packaged under Argon)[4].

  • Argon gas source.

  • Bath sonicator.

Step-by-Step Methodology:

  • Preparation: Equilibrate the anhydrous DMSO and the compound vial to room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh the required mass of the compound into a sterile, amber microcentrifuge tube (amber protects the benzophenone core from potential photo-degradation).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM. Do not exceed 50 mM to prevent supersaturation.

  • Kinetic Disruption: Tightly cap the tube and vortex vigorously for 60 seconds. If visual particulates remain, transfer to a bath sonicator set to 37°C for exactly 10 minutes[4].

  • Self-Validation Step (Critical): Do not assume a clear solution means complete dissolution. Micro-crystals can be invisible to the naked eye. Centrifuge the tube at 10,000 x g for 5 minutes.

    • Pass: No pellet forms at the bottom. The solution is thermodynamically stable.

    • Fail: A microscopic white pellet forms. Your true molarity is lower than calculated. You must transfer the supernatant and verify the exact concentration via HPLC-UV (detecting the benzophenone chromophore at ~254 nm).

  • Storage: Aliquot the validated supernatant into single-use vials, blanket the headspace with Argon, and store immediately at -20°C[4].

Part 4: Visual Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve solubility failures at the bench.

TroubleshootingWorkflow Start Incomplete Dissolution or Precipitation in DMSO CheckForm Identify API Form Start->CheckForm FreeBase Free Base (Lipophilic) CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) (High Lattice Energy) CheckForm->SaltForm WaterCheck Check DMSO Water Content (Karl Fischer) FreeBase->WaterCheck HeatSonicate Sonicate at 37°C for 10 mins SaltForm->HeatSonicate Precipitation Water-Induced Precipitation WaterCheck->Precipitation >0.1% H2O Success Clear 10-50 mM Stock Solution WaterCheck->Success Anhydrous HeatSonicate->WaterCheck Still Insoluble HeatSonicate->Success Lattice Broken Degradation Ester Hydrolysis (Insoluble Zwitterion) Precipitation->Degradation Prolonged Storage

Decision tree for troubleshooting benzophenone-piperazine derivative solubility in DMSO.

Sources

resolving HPLC peak tailing issues for 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone .

This guide moves beyond generic advice, exploring the exact physicochemical mechanisms causing your peak tailing and providing field-proven, self-validating protocols to restore peak symmetry and ensure reliable quantification.

Diagnostic FAQ: Understanding the Root Cause

Q1: Why does 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone exhibit severe peak tailing on standard reversed-phase columns? A1: The root cause lies in the molecular structure of your analyte. The 4-methylpiperazinomethyl moiety contains basic tertiary nitrogen atoms. At a typical mobile phase pH (pH 4–7), these nitrogens are protonated and carry a positive charge. Standard silica-based stationary phases contain residual silanol groups (-SiOH). Depending on the silica purity, these silanols can ionize to form negatively charged sites (-SiO⁻) at a pH above 4[1]. The electrostatic attraction between the protonated piperazine and the ionized silanols creates a strong, secondary ion-exchange retention mechanism. This causes a fraction of the analyte molecules to "stick" to the column and elute slower than the bulk flow, resulting in a pronounced tail[2][3].

Q2: How can I definitively prove that the tailing is caused by this chemical interaction and not a physical column defect? A2: You must run a self-validating diagnostic test using a neutral marker. Inject a non-ionizable, hydrophobic compound (such as toluene or unsubstituted benzophenone) under your current method conditions.

  • Chemical Issue: If the neutral marker elutes as a perfectly symmetrical peak (Tailing Factor, Tf​≈1.0 ), but your piperazine derivative tails ( Tf​>1.5 ), the issue is strictly an acid-base/silanol interaction[2].

  • Physical Issue: If both the neutral marker and your analyte exhibit tailing or peak splitting, you have a physical system void, a blocked column frit, or dead volume in your PEEK tubing[2].

Mechanistic Pathway of Silanol Interactions

To effectively troubleshoot, we must visualize the competing chemical equilibria occurring inside the column.

Mechanism A Protonated Piperazine Moiety (Positively Charged at pH 4-7) C Strong Ion-Exchange Interaction Result: Severe Peak Tailing A->C Electrostatic Attraction B Residual Silanols (-SiO⁻) (Ionized at pH > 4) B->C D Low pH (< 3.0) Protonates Silanols (-SiOH) D->B Suppresses Ionization E High pH (> 9.0) Deprotonates Amine (Neutral) E->A Suppresses Ionization F Add TEA (0.1%) Competes for Silanol Sites F->B Blocks Sites

Mechanistic pathways of silanol-induced peak tailing and targeted chemical interventions.

Step-by-Step Troubleshooting Protocols

If your neutral marker test confirms a chemical interaction, implement one of the following self-validating protocols.

Protocol 1: Mobile Phase pH Optimization (The Low pH Strategy)

Causality: Lowering the mobile phase pH below 3.0 ensures that acidic silanol groups on the silica surface are fully protonated (neutralized to -SiOH). By eliminating the negative charge on the stationary phase, you disable the ion-exchange mechanism, allowing the protonated piperazine to elute symmetrically[3][4].

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer (use Ammonium Formate if LC-MS compatibility is required).

  • pH Adjustment: Titrate the aqueous buffer to pH 2.5 using concentrated Phosphoric Acid (or Formic Acid). Do not adjust the pH after mixing with the organic modifier, as organic solvents shift the apparent pH.

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Equilibration: Flush the column with the new acidic mobile phase for a minimum of 10-15 column volumes to ensure the silica surface is fully equilibrated to the new pH.

  • Validation: Inject 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone and calculate the USP Tailing Factor ( Tf​ ). A successful intervention will yield a Tf​≤1.2 .

Protocol 2: Silanol Masking via Competing Base (Triethylamine)

Causality: If your method requires a mid-range pH (e.g., pH 6.0) where silanols are active, you can introduce a small, highly basic amine like Triethylamine (TEA). TEA preferentially binds to the active silanol sites, acting as a chemical shield that blocks the bulkier piperazine derivative from secondary interactions[1][5].

  • Mobile Phase Modification: Prepare your standard aqueous mobile phase buffer (e.g., pH 6.0).

  • Additive Introduction: Add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the aqueous phase[5].

  • Self-Validation (Optical Check): TEA has a high UV cutoff (~210 nm). Ensure your UV/Vis detector is set to monitor the benzophenone chromophore at a higher wavelength (e.g., 254 nm) to prevent TEA from causing severe baseline drift or noise.

  • Execution: Run the method. Note: Do not use this protocol if you are using Mass Spectrometry, as TEA causes severe ion suppression.

Protocol 3: Stationary Phase Upgrade (Base-Deactivated Columns)

Causality: Older "Type-A" silica columns have high metal impurities and highly acidic silanols. Upgrading to a modern "Type-B" high-purity silica column with exhaustive double-endcapping physically prevents the basic analyte from reaching the silica backbone[1][4].

  • Column Selection: Replace the standard C18 column with a highly endcapped, base-deactivated column (e.g., columns utilizing Charged Surface Hybrid (CSH) technology or polar-embedded groups)[6].

  • Validation: Perform a standardized injection under your original mobile phase conditions. The physical shielding provided by the endcapping should inherently resolve the tailing without requiring harsh mobile phase adjustments.

Quantitative Impact of Interventions

The table below summarizes the expected quantitative improvements in peak symmetry based on the chosen intervention.

Chromatographic ConditionMobile Phase pHAdditiveColumn TechnologyExpected USP Tailing Factor ( Tf​ )
Baseline (Worst Case) 6.0NoneStandard Type-A C18> 2.5 (Severe Tailing)
Low pH Optimization 2.5NoneStandard Type-B C181.3 - 1.5 (Moderate)
Silanol Masking 6.00.1% TEAStandard Type-B C181.1 - 1.2 (Good)
High pH (Neutral Analyte) 10.0NoneHybrid Silica (pH Stable)1.0 - 1.1 (Excellent)
Ideal Combination 2.5NoneBase-Deactivated C18< 1.1 (Excellent)

Troubleshooting Logic Tree

Follow this systematic workflow to rapidly isolate and resolve peak tailing during your method development.

TroubleshootingTree Start Observe Peak Tailing (Tf > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene) Start->TestNeutral CheckNeutral Does Neutral Marker Tail? TestNeutral->CheckNeutral Physical Physical Problem: Check Fittings, Frit, or Replace Voided Column CheckNeutral->Physical YES Chemical Chemical Problem: Silanol-Amine Interaction CheckNeutral->Chemical NO Action1 Lower Mobile Phase pH (<3.0) or Use Base-Deactivated Column Chemical->Action1 Action2 Add 0.1% TEA (If UV Detection >220nm) Chemical->Action2

Diagnostic logic tree for isolating and resolving HPLC peak tailing issues.

Sources

overcoming low reaction rates in 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone esterification

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-Carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone esterification Audience: Process Chemists, API Development Scientists, and Synthetic Researchers

Welcome to the Technical Support Center. Converting 2-carboxy-3'-(4-methylpiperazinomethyl) benzophenone into its ethyl ester is notoriously difficult due to a combination of extreme steric hindrance and basic amine interference. This guide is designed to help you troubleshoot failed reactions, understand the underlying physical chemistry, and implement self-validating protocols to achieve high-yield conversions.

Part 1: The Mechanistic Bottleneck (Why Standard Methods Fail)

Q: Why does my standard Fischer esterification (EtOH, catalytic H₂SO₄, reflux) yield <10% product after 48 hours, alongside dark degradation impurities? A: You are encountering a dual mechanistic bottleneck.

  • Steric Blockade: The carboxyl group at the 2-position is ortho to a massive, sterically demanding benzoyl group. According to [1], ortho-substituted benzoic acids resist traditional acid-catalyzed esterification because the bulky adjacent group physically blocks the alcohol nucleophile from attacking the protonated carbonyl carbon.

  • Catalyst Quenching: Your substrate contains a highly basic 4-methylpiperazine moiety. Under acidic conditions, this tertiary amine protonates immediately. This not only neutralizes your acid catalyst (requiring massive, degrading excesses of H₂SO₄) but also forms an insoluble zwitterionic salt that crashes out of the ethanol solution, halting the reaction.

ReactionPathways cluster_fischer Fischer Esterification (Acidic) cluster_sn2 SN2 Alkylation (Basic) cluster_steglich Steglich Esterification (Neutral) SM 2-Carboxy-3'-(4-methylpiperazinomethyl) benzophenone Protonation Piperazine Protonation (Catalyst Quenching) SM->Protonation Deprotonation Carboxylate Formation (Cs2CO3 in DMF) SM->Deprotonation Activation EDC Activation (O-Acylisourea) SM->Activation Steric Ortho-Steric Blockade (Victor Meyer Law) Protonation->Steric Fail Low Yield (<10%) Steric->Fail Attack Nucleophilic Attack on EtI (Bypasses Sterics) Deprotonation->Attack Success1 High Yield (>85%) Attack->Success1 AcylTransfer DMAP Acyl Transfer (Active Amide) Activation->AcylTransfer Success2 High Yield (>90%) AcylTransfer->Success2

Comparison of esterification pathways highlighting the failure of Fischer vs. success of SN2 and Steglich.

Part 2: Strategic Workarounds & Troubleshooting (FAQs)

Q: If Fischer esterification is blocked by sterics, how can I force the reaction forward without destroying the piperazine ring? A: You must change the reaction geometry. Instead of relying on ethanol to attack a sterically shielded carbonyl carbon, you can deprotonate the carboxylic acid to form a carboxylate anion, and use it as the nucleophile to attack an unhindered alkyl halide (ethyl iodide). This [2] completely bypasses the ortho-steric blockade. Alternatively, you can use a neutral [3] utilizing EDC and DMAP.

Q: I tried using standard coupling agents (EDC/HOBt), but the reaction stalled at 30% conversion. Why? A: HOBt forms an active ester, but it is not nucleophilic enough to overcome extreme ortho-steric hindrance. You must replace HOBt with 4-Dimethylaminopyridine (DMAP). As detailed in mechanistic studies of the [4], DMAP is a superior nucleophile that attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate is structurally extended, pushing the reactive center away from the steric bulk of the benzoyl group, allowing ethanol to attack efficiently.

DMAPCycle Acid Sterically Hindered Carboxylic Acid O_Acyl O-Acylisourea Intermediate (Sterically Blocked) Acid->O_Acyl + EDC EDC EDC (Coupling Agent) EDC->O_Acyl N_Acyl N-Acylpyridinium Intermediate (Highly Reactive) O_Acyl->N_Acyl + DMAP Urea Urea Byproduct O_Acyl->Urea Leaving Group DMAP DMAP Catalyst DMAP->N_Acyl N_Acyl->DMAP Regeneration Product Ethyl Ester Product N_Acyl->Product + EtOH EtOH Ethanol EtOH->Product

DMAP-catalyzed acyl transfer overcoming ortho-steric hindrance in Steglich esterification.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, do not proceed to the next step in these protocols unless the Self-Validating Checkpoint is confirmed.

Protocol A: Direct SN2 Alkylation via Cesium Carboxylate (Recommended for Scalability)

This method avoids coupling agents entirely and is highly tolerant of the basic piperazine ring.

  • Deprotonation: Suspend 2-carboxy-3'-(4-methylpiperazinomethyl) benzophenone (1.0 eq) in anhydrous DMF (0.2 M). Add Cs₂CO₃ (1.5 eq).

    • Causality: Cesium carbonate is chosen over potassium carbonate because the larger ionic radius of cesium creates a more dissociated, "naked" carboxylate anion, drastically increasing its nucleophilicity.

    • Self-Validating Checkpoint: The heterogeneous mixture will exhibit mild effervescence (CO₂ release) and transition into a translucent suspension within 30 minutes, confirming successful salt formation.

  • Alkylation: Add Ethyl Iodide (1.2 eq) dropwise at room temperature. Heat the reaction to 40°C for 8 hours.

    • Causality: Ethyl iodide is a highly reactive, unhindered electrophile. The reaction occurs at the oxygen atom, completely bypassing the sterically blocked carbonyl carbon.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1, UV active). The baseline starting material spot will disappear, replaced by a high-Rf spot (product). The suspension will clarify as the lipophilic ester dissolves fully into the DMF.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with 5% LiCl aqueous solution (3x) to remove residual DMF.

Protocol B: Steglich Acyl Transfer Esterification (Recommended for Mild Conditions)

This method operates at room temperature and prevents any thermal degradation.

  • Activation: Dissolve the starting material (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and DMAP (0.2 eq). Stir for 15 minutes.

    • Causality: EDC is preferred over DCC because its urea byproduct is water-soluble, preventing tedious chromatographic separation. DMAP is critical to intercept the O-acylisourea before it undergoes an irreversible N-acyl shift.

    • Self-Validating Checkpoint: The solution will turn slightly yellow. A quick TLC (DCM:MeOH 9:1) will show a transient, intermediate spot (the N-acylpyridinium species) running slightly above the starting material.

  • Esterification: Add absolute ethanol (5.0 eq) and stir at 25°C for 16 hours.

    • Causality: The excess ethanol rapidly attacks the highly electrophilic N-acylpyridinium intermediate, regenerating the DMAP catalyst.

    • Self-Validating Checkpoint: Upon completion, wash the organic layer with saturated aqueous NaHCO₃. The organic layer should remain completely clear. If an emulsion forms, it indicates unreacted piperazine-acid salts; add brine to break the emulsion and confirm phase separation.

Part 4: Quantitative Method Comparison

Use the following data table to select the appropriate synthetic route based on your lab's constraints and yield requirements.

Esterification MethodReagents & SolventsTemp / TimeIsolated YieldKey Byproducts / Operational Issues
Fischer (Acidic) EtOH, H₂SO₄ (cat)80°C / 48h< 10%Unreacted SM, insoluble piperazine salts.
Acid Chloride SOCl₂, then EtOH60°C / 12h45%Amide cleavage, dark tar-like impurities.
Steglich (Neutral) EDC·HCl, DMAP, EtOH25°C / 16h92% Water-soluble urea (easily washed via extraction).
SN2 Alkylation EtI, Cs₂CO₃, DMF40°C / 8h88% Excess EtI (volatile, easily removed in vacuo).

References

  • Steglich Esterification - Organic Chemistry Portal -[Link]

  • Functionalization of graphene: does the organic chemistry matter? (Mechanism of Steglich Esterification) - ResearchGate -[Link]

  • Esterification of Hindered Carboxylic Acids (Victor Meyer's Law) - ACS Publications -[Link]

  • Esterification of sterically hindered carboxylic acids with alkyl halides - SciSpace -[Link]

Sources

identifying and removing impurities in 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone batches

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities from synthetic batches of this compound. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and proven analytical and purification techniques for benzophenone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a batch of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone?

A1: Based on common synthetic routes for benzophenone derivatives, likely impurities include:

  • Unreacted Starting Materials: Such as 2-carboxybenzoyl chloride, ethylbenzene, and 1-methylpiperazine.

  • Isomeric Byproducts: Positional isomers formed during the acylation reaction.

  • Hydrolysis Products: The ester group (carboethoxy) can be susceptible to hydrolysis, leading to the corresponding carboxylic acid.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., toluene, dichloromethane) and any catalysts.

  • Oxidation Products: Benzophenone derivatives can undergo oxidation, especially if exposed to air and light over extended periods.[1]

Q2: My HPLC analysis shows a broad peak for my product. What could be the cause?

A2: A broad peak in HPLC can indicate several issues:

  • Co-eluting Impurities: One or more impurities may have a similar retention time to your product.

  • Poor Column Performance: The column may be degraded or not suitable for the separation.

  • Suboptimal Mobile Phase: The mobile phase composition may not be optimized for sharp peak elution.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening.

Q3: I am having difficulty removing a persistent impurity. What are my options?

A3: If standard purification methods like recrystallization are ineffective, consider the following:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[2]

  • Preparative HPLC: For high-purity requirements, preparative HPLC can isolate your target compound from closely related impurities.[3]

  • Chemical Treatment: If the impurity has a reactive functional group that your product lacks (e.g., a primary amine), you may be able to selectively react and remove it.

Troubleshooting Guides

Guide 1: Impurity Identification Workflow

This guide outlines a systematic approach to identifying unknown impurities in your product batches.

The first step is to assess the purity of your crude product using High-Performance Liquid Chromatography (HPLC). A standard reverse-phase HPLC method is generally suitable for benzophenone derivatives.[4][5][6][7][8]

Protocol: Analytical HPLC Method

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This protocol is a general starting point and may require optimization for your specific batch.

To identify the impurities detected by HPLC, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool.[9][10][11][12] It provides the mass-to-charge ratio (m/z) of the impurity, which can help in determining its molecular weight and elemental composition.

Workflow for Impurity Identification

cluster_0 Impurity Identification Workflow A Crude Product Batch B Analytical HPLC A->B C Purity Profile (Number and % of Impurities) B->C D LC-MS/MS Analysis C->D E Mass Data (m/z) of Impurities D->E F Propose Impurity Structures (Based on Synthesis Route) E->F G Confirm Structure (e.g., by NMR if isolated) F->G

Caption: Workflow for identifying impurities.

Based on the mass data from LC-MS/MS and knowledge of the synthetic route, you can propose potential structures for the impurities. For example, an impurity with a mass corresponding to the starting material would strongly suggest incomplete reaction.

Guide 2: Impurity Removal Strategies

Once impurities have been identified, you can select an appropriate purification strategy.

Recrystallization is a cost-effective method for purifying solid compounds.[13][14][15] The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.

Protocol: Recrystallization of 2-carboethoxy-3'-(4-methylpiperazinomethyl) Benzophenone

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane).

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent Selection Table

Solvent SystemSuitability
Ethanol/WaterOften effective for moderately polar compounds.[15]
IsopropanolA good alternative to ethanol.
Ethyl Acetate/HexaneSuitable for a range of polarities.
TolueneCan be effective for less polar impurities.

For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a powerful alternative.[2] This technique separates compounds based on their differential adsorption to the silica stationary phase.

Protocol: Column Chromatography

  • Solvent System Selection (TLC): Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A good solvent system will give your product an Rf value of ~0.3-0.4 and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

cluster_1 Column Chromatography Troubleshooting A Problem Poor Separation Possible Causes Inappropriate solvent system Column overloading Cracked column bed Solutions Optimize eluent with TLC Reduce sample load Repack column carefully B Problem Product Not Eluting Possible Causes Eluent is too non-polar Solutions Increase eluent polarity (e.g., add more ethyl acetate) C Problem Product Elutes Too Quickly Possible Causes Eluent is too polar Solutions Decrease eluent polarity (e.g., add more hexane)

Caption: Troubleshooting common column chromatography issues.

References

  • High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols. Benchchem.
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC.
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp. Journal of Food and Drug Analysis. 2021 Jun 15.
  • Recrystallization Techniques in Chemistry. Scribd. Available from: [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. N.p., 2024 Aug 18.
  • Benzophenone derivative, utraviolet absorbent and external preparation for skin. European Patent Office. EP 0538839 A1. Available from: [Link]

  • Methods for the preparation of benzophenone derivatives. Google Patents. EP0855379B1.
  • Methods for the preparation of benzophenones derivatives. European Patent Office. EP 0855379 A1. Available from: [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. 2022 May 7. Available from: [Link]

  • Method for purifying and separating benzophenone. Google Patents. CN108586224B.
  • STRUCTURE AND SOME PHYSICAL-CHEMICAL PROPERTIES OF BENZOPHENONE DERIVATIVES. ResearchGate. Available from: [Link]

  • Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC. Available from: [Link]

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library. Available from: [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. 2020 Jun 8. Available from: [Link]

  • A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. N.p.
  • Potentially mutagenic impurities: analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. PubMed. 2013 May 17. Available from: [Link]

  • Determination of 44 Pesticides in Foodstuffs by LC/MS/MS. N.p., 2006 Aug 8.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju. Available from: [https://www.csbsju.edu/ch-en-us/schwartz-goebel/ Lectures/T. Heberer, Anal. Methods for Pharma in Env Samples.pdf]([Link] Lectures/T. Heberer, Anal. Methods for Pharma in Env Samples.pdf)

  • Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of benzoxazines, quinazolines and 4H-benzo[e][4][6]thiazine by ANRORC rearrangements of 1,2,4-oxadiazoles. WashU Medicine Research Profiles. Available from: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. N.p.
  • Determination of Butyl Methoxydibenzoylmethane, benzophenone-3, Octyl Dimethyl PABA and Octyl Methoxycinnamate in Lipsticks. PubMed. 2003 Jun 15. Available from: [Link]

  • A comprehensive analysis of disclosed synthetic strategies in prior arts from 2013-2024 (Part II) regarding the preparation of t. Mediterranean Journal of Pharmacy and pharmaceutical sciences. 2025 Jan 17. Available from: [Link]

  • Synthesis of Substituted Benzylamino- And Heterocyclylmethylamino Carbodithioate Derivatives of 4-(3H)-quinazolinone and Their Cytotoxic Activity. PubMed. 2006 May 15. Available from: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi. N.p.
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Google Patents. CN103664886A.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available from: [Link]

  • The Synthesis and Characterization of Bemotrizinol Impurities. ResearchGate. 2025 Aug 26. Available from: [Link]

  • Bioassay-Guided Isolation of 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol from Oroxylum indicum and the Investigation of Its Molecular Mechanism Action of Apoptosis Induction. PMC. Available from: [Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Organic Chemistry Portal. Available from: [Link]

Sources

Validation & Comparative

comparing 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone with other piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Piperazine-Substituted Benzophenone Derivatives in Drug Discovery

This guide provides a comparative analysis of piperazine-substituted benzophenone derivatives, a class of compounds with significant therapeutic potential. While the specific molecule 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone is not extensively documented in current literature, we will use a well-characterized analogue, Ketoconazole , and compare its fundamental properties with other prominent piperazine derivatives to illustrate the key structure-activity relationships and evaluation methodologies relevant to this chemical class.

Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, providing researchers and drug development professionals with a robust framework for their own investigations.

Introduction: The Piperazine-Benzophenone Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs. When coupled with a benzophenone scaffold, the resulting derivatives often exhibit a range of biological activities, from antifungal to anticancer properties. The benzophenone moiety provides a rigid backbone that can be functionalized to modulate receptor binding and pharmacokinetic properties, while the piperazine group often enhances aqueous solubility and can be modified to fine-tune target engagement and off-target effects.

This guide will compare Ketoconazole , a well-known antifungal agent with a piperazine-containing side chain, to other relevant piperazine derivatives to highlight how subtle structural modifications can lead to significant differences in biological activity and therapeutic utility.

Comparative Analysis of Piperazine Derivatives

To understand the unique properties of piperazine-substituted benzophenones, we will compare Ketoconazole with two other piperazine-containing drugs: Cinnarizine , an antihistamine and calcium channel blocker, and Imatinib , a targeted anticancer agent. While their core structures differ, this comparison effectively illustrates the versatility of the piperazine moiety.

CompoundCore StructureKey Functional GroupsPrimary Mechanism of ActionTherapeutic Area
Ketoconazole Imidazole, Dioxolane, PiperazinePiperazine, AcetylInhibition of fungal cytochrome P450 14α-demethylase (CYP51)Antifungal
Cinnarizine DiphenylmethylpiperazinePiperazineBlocks T-type voltage-gated calcium channels; H1 histamine receptor antagonistAntihistamine, Motion Sickness
Imatinib 2-PhenylaminopyrimidinePiperazine, PyrimidineInhibitor of the Bcr-Abl tyrosine kinaseOncology

This table clearly demonstrates how the incorporation of a piperazine ring into different molecular scaffolds results in vastly different pharmacological activities. The specific substitutions on the piperazine ring and the nature of the core structure are critical determinants of the drug's mechanism of action.

Experimental Protocols for Comparative Evaluation

To objectively compare these derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing key performance indicators.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Target Engagement: Kinase Inhibition Assay

For compounds like Imatinib, assessing target engagement is crucial. A common method is a kinase inhibition assay, for example, for the Bcr-Abl kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the Bcr-Abl kinase, a specific peptide substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Imatinib) to the wells.

  • Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, including radioactivity, fluorescence, or luminescence-based assays.

  • Data Analysis: Determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clarifying complex experimental setups and biological pathways.

cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Add Piperazine Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance at 570nm F->G H Calculate IC50 Values G->H

Caption: Workflow for determining the cytotoxicity of piperazine derivatives using the MTT assay.

cluster_1 Bcr-Abl Kinase Inhibition Pathway Imatinib Imatinib (Piperazine Derivative) BcrAbl Bcr-Abl Kinase Imatinib->BcrAbl Inhibits PhosphoSubstrate Phosphorylated Substrate BcrAbl->PhosphoSubstrate Phosphorylates ATP ATP ATP->BcrAbl Substrate Substrate Substrate->BcrAbl Proliferation Cell Proliferation PhosphoSubstrate->Proliferation Drives

Caption: Simplified signaling pathway of Imatinib-mediated Bcr-Abl kinase inhibition.

Conclusion and Future Directions

The comparative analysis of Ketoconazole, Cinnarizine, and Imatinib underscores the remarkable versatility of the piperazine scaffold in drug design. The specific biological activity is dictated by the overall molecular architecture rather than the mere presence of the piperazine ring. For novel derivatives such as 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone, a systematic evaluation using the described in vitro assays would be the first step in elucidating their therapeutic potential.

Future research should focus on synthesizing and characterizing novel piperazine-benzophenone derivatives and evaluating their activity across a panel of cancer cell lines and fungal strains. Furthermore, in silico modeling and ADME-Tox profiling will be crucial for optimizing lead compounds and predicting their in vivo behavior. The methodologies outlined in this guide provide a solid foundation for such investigations, paving the way for the discovery of next-generation therapeutics.

References

  • De B, K, P. (2019). Ketoconazole: A Review. International Journal of Research in Pharmaceutical Sciences. [Link]

  • Tariq, N., & Cho, H. (2023). Cinnarizine. In StatPearls. StatPearls Publishing. [Link]

  • Druker, B. J. (2002). Imatinib as a paradigm of targeted cancer therapies. Advances in Cancer Research, 91, 1-30. [Link]

A Senior Application Scientist's Guide to FTIR Spectroscopy Data Validation for 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific molecular fingerprint.[1] This guide provides an in-depth, experience-driven approach to the validation of FTIR spectroscopic data for the novel compound 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone, a molecule possessing a complex array of functional groups.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the validation steps, offers a comparative analysis against potential synthetic precursors and isomers, and is grounded in internationally recognized standards to ensure scientific rigor and regulatory compliance.

The Molecular Blueprint: Deconstructing 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone for Spectral Prediction

Before embarking on spectral acquisition and validation, a thorough understanding of the molecule's structure is critical for predicting its characteristic infrared absorptions. The structure of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone reveals a confluence of key functional groups, each with a distinct vibrational signature.

  • Benzophenone Moiety : This diaryl ketone is the molecular scaffold. Its defining feature is the carbonyl (C=O) stretching vibration, which is influenced by the aromatic rings.[2] We anticipate a strong, sharp absorption band for this group.

  • Carboethoxy (Ethyl Ester) Group : This functional group introduces two key vibrational modes: a carbonyl (C=O) stretch, which will be distinct from the benzophenone carbonyl, and C-O stretching vibrations.[3]

  • 4-Methylpiperazine Group : This tertiary amine-containing heterocycle will exhibit characteristic C-H stretching and bending vibrations from the piperazine ring and the methyl group, as well as C-N stretching vibrations.

  • Aromatic Rings : The two phenyl rings will display C-H stretching vibrations above 3000 cm⁻¹ and a series of characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the fingerprint region can provide information about the substitution pattern.[4]

Based on this structural analysis, a predicted FTIR spectrum can be hypothesized, providing a preliminary benchmark for the experimental data.

The Gold Standard: A Self-Validating Protocol for FTIR Data Acquisition and Integrity

The trustworthiness of any analytical data hinges on a robust and well-documented experimental protocol. The following step-by-step methodology for acquiring and validating the FTIR spectrum of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone is designed to be a self-validating system, incorporating checks and balances at each stage. This protocol is aligned with the principles outlined in the United States Pharmacopeia (USP) chapter <854> Mid-Infrared Spectroscopy and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.24.[5][6]

Experimental Protocol: Acquiring a Validated FTIR Spectrum

1. Instrument Performance Qualification (PQ):

  • Rationale: Before any sample analysis, the performance of the FTIR spectrometer must be verified to ensure it is operating within established specifications. This is a foundational requirement of good laboratory practice (GLP).

  • Procedure:

    • In accordance with ASTM E1421, perform Level Zero and Level One tests to assess the instrument's performance.[3][7][8][9][10]

    • Using a polystyrene reference film, verify the wavenumber accuracy at key absorption bands (e.g., 3060.0, 2849.5, 1601.2, and 1028.3 cm⁻¹).[5] The measured wavenumbers should fall within the acceptable tolerances specified in the relevant pharmacopoeia (e.g., Ph. Eur. 2.2.24).[6]

    • Assess the signal-to-noise ratio to ensure adequate sensitivity.

2. Sample Preparation:

  • Rationale: The chosen sample preparation technique should ensure a homogenous sample and minimize spectral artifacts. For a solid powder like 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone, the potassium bromide (KBr) pellet method is a common and effective choice.

  • Procedure (KBr Pellet Method):

    • Gently grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Visually inspect the pellet for uniformity and clarity. A high-quality pellet will be translucent.

3. Spectral Acquisition:

  • Rationale: Proper background correction is crucial to eliminate the influence of atmospheric water and carbon dioxide, which have strong infrared absorptions.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides a good signal-to-noise ratio for routine analysis.

4. Data Processing and Initial Validation:

  • Rationale: The raw spectral data should be processed consistently. A visual inspection against the predicted spectrum provides the first layer of validation.

  • Procedure:

    • Perform a baseline correction if necessary.

    • Label the peaks corresponding to the key functional groups identified in the structural analysis.

    • Compare the experimental spectrum with the predicted absorption bands.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the FTIR data validation process, from instrument qualification to final data acceptance.

FTIR_Validation_Workflow FTIR Data Validation Workflow cluster_instrument_qualification Instrument Performance Qualification (PQ) cluster_data_acquisition Data Acquisition & Processing cluster_data_validation Data Validation & Comparison pq_start Start PQ astm_e1421 Perform ASTM E1421 Tests pq_start->astm_e1421 wavenumber_accuracy Verify Wavenumber Accuracy (Polystyrene) astm_e1421->wavenumber_accuracy sn_ratio Assess Signal-to-Noise Ratio wavenumber_accuracy->sn_ratio pq_pass PQ Passed? sn_ratio->pq_pass pq_fail Action: Recalibrate/Service pq_pass->pq_fail No sample_prep Sample Preparation (e.g., KBr Pellet) pq_pass->sample_prep Yes background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Baseline Correction & Peak Labeling sample_scan->data_processing initial_validation Compare with Predicted Spectrum data_processing->initial_validation comparison Compare with Reference/Analog Spectra initial_validation->comparison impurity_check Check for Impurity Peaks comparison->impurity_check final_acceptance Data Validated? impurity_check->final_acceptance report Generate Report final_acceptance->report Yes rejection Reject Data/Re-analyze final_acceptance->rejection No

Caption: A flowchart outlining the systematic process for validating FTIR spectroscopic data.

A Comparative Approach: Differentiating from Precursors and Isomers

The true power of FTIR in a drug development setting lies in its ability to not only identify the target compound but also to distinguish it from structurally similar molecules, such as synthetic precursors or potential isomers.

Compound Key Differentiating Spectral Features
2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone (Target Molecule) - Two distinct C=O stretching bands (ester and ketone).- C-H stretching and bending from the N-methyl and piperazine ring.- C-N stretching vibrations.- Aromatic substitution pattern from out-of-plane C-H bending.
Benzophenone (Precursor) - Single C=O stretching band.- Absence of ester C-O and piperazine-related C-H and C-N bands.
Ethyl 2-benzoylbenzoate (Precursor) - Two C=O stretching bands.- Absence of piperazine-related C-H and C-N bands.
1-Methylpiperazine (Precursor) - Absence of C=O and aromatic C=C stretching bands.- Prominent aliphatic C-H and C-N stretching vibrations.
4-carboethoxy-4'-(4-methylpiperazinomethyl) benzophenone (Isomer) - While the major functional group absorptions will be similar, the "fingerprint" region (below 1500 cm⁻¹) will exhibit significant differences due to the different substitution patterns on the aromatic rings. These differences in out-of-plane C-H bending and skeletal vibrations provide a unique identifier for each isomer.

By comparing the acquired spectrum of the target molecule with the spectra of these related compounds (either from a commercial library or run in-house), a high degree of confidence in the sample's identity and purity can be achieved. Online spectral databases, such as the Spectral Database for Organic Compounds (SDBS), can be a valuable resource for obtaining reference spectra of related structures.[1][11]

Quantitative Data Summary: Predicted vs. Observed Absorption Bands

The following table summarizes the predicted and hypothetical observed FTIR absorption bands for 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone. This serves as a quantitative checklist for data validation.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Hypothetical Observed Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3100 - 30003065Medium to Weak
Aliphatic C-H (Piperazine & Methyl)Stretch2980 - 28002950, 2845Medium
Ester C=OStretch~17201725Strong, Sharp
Ketone C=OStretch~16601665Strong, Sharp
Aromatic C=CStretch1600 - 14501598, 1495, 1450Medium to Strong
Ester C-OStretch1300 - 11001275, 1120Strong
C-NStretch1250 - 10201180Medium
Aromatic C-HOut-of-plane Bend900 - 675Varies with substitutionMedium to Strong

Conclusion: Ensuring Data Integrity in Pharmaceutical Analysis

The validation of FTIR spectroscopic data is a critical, multi-faceted process that underpins the integrity of pharmaceutical research and development. By integrating a deep understanding of the molecule's structure with a robust, self-validating experimental protocol grounded in international standards, researchers can have a high degree of confidence in their analytical results. This comparative guide for 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone provides a framework for not only confirming the identity of the target molecule but also for ensuring its purity by differentiating it from potential precursors and isomers. This rigorous approach to data validation is indispensable for regulatory submissions and for advancing drug development projects on a foundation of sound science.

References

  • The Ph. Eur. revises its general chapter on Infrared Absorption Spectrophotometry. (2018, April 6). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Retrieved from [Link]

  • 2.2.24. ABSORPTION SPECTROPHOTOMETRY, INFRARED. Retrieved from [Link]

  • ASTM E1421-99(2004). Standard Practice for Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers: Level Zero and Level One Tests. ANSI Webstore. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR). Microchem Laboratory. Retrieved from [Link]

  • Spectral Database for Organic Compounds. Wikipedia. Retrieved from [Link]

  • Revision of USP Chapter on IR Spectroscopy. (2013, September 26). ECA Academy. Retrieved from [Link]

  • <854> Mid-Infrared Spectroscopy. USP-NF. Retrieved from [Link]

  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). (2026, March 17). Spectroscopy Online. Retrieved from [Link]

  • 2.2.24. ABSORPTION SPECTROPHOTOMETRY, INFRARED. (2024, February 2). Retrieved from [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models. NSF PAR. Retrieved from [Link]

  • <854> Mid-Infrared Spectroscopy. USP-NF ABSTRACT. Retrieved from [Link]

  • E1421 Standard Practice for Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers: Level Zero and Level One Tests. (2021, September 10). ASTM International. Retrieved from [Link]

  • Infrared Spectrophotometry 2.2.24 Guidelines. (2024, February 2). Scribd. Retrieved from [Link]

  • IR Spectrum Prediction. Protheragen. Retrieved from [Link]

  • Spectral Database for Organic Compounds. re3data.org. Retrieved from [Link]

  • E1421 Standard Practice for Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers Level Zero and Level One Tests. ASTM International. Retrieved from [Link]

  • 2.2.24. Absorption Spectrophotometry Infrared 20224e. (2024, February 2). Scribd. Retrieved from [Link]

  • ASTM E1421-99(2021). Standard Practice for Describing and Measuring Performance of Fourier Transform Mid-Infrared (FT-MIR) Spectrometers: Level Zero and Level One Tests. ASTM International. Retrieved from [Link]

  • Spectral Libraries FTIR Transmission. Retrieved from [Link]

  • Molecular Structure Prediction Using Infrared Spectra. (2017, December 15). CS229: Machine Learning. Retrieved from [Link]

  • Machine Learning Prediction Of Organic Moieties From The IR Spectra, Enhanced By Additionally Using The Derivative IR Data. (2023, September 1). ResearchGate. Retrieved from [Link]

  • Usp 854. Scribd. Retrieved from [Link]

  • aaditagarwal/prediction_of_functional_groups: Identification of functional groups present in an organic compound using Fourier Transformed Infrared spectroscopes performing FTIR-data-analysis and Chemometric analysis. GitHub. Retrieved from [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Comparative FTIR spectra of benzophenone and the product of the... ResearchGate. Retrieved from [Link]

  • Name the two functional groups found in Benzophenone. Study.com. Retrieved from [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry - NC State University Libraries. Retrieved from [Link]

  • FTIR INTERPRETATION OF DRUGS. (2020, August 31). RJPN.org. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standard Comparison for the Purity Analysis of 2-Carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for any active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth comparison of reference standards and analytical methodologies for determining the purity of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone, a complex benzophenone derivative.[1] Our focus is on establishing a robust, self-validating system for purity analysis, grounded in scientific integrity and supported by experimental data.

The challenge with novel or specialized derivatives like 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone lies in the frequent absence of a commercially available, highly-characterized primary reference standard. This guide, therefore, explores the practical approaches to qualifying a new batch of this compound, comparing the utility of a well-characterized in-house standard against a commercially sourced, structurally related compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method.[2][3][4][5][6]

The Critical Role of Purity in Drug Development

The purity of an API directly impacts its safety and therapeutic effect.[7] Impurities, even at trace levels, can be toxic, reduce the efficacy of the drug, or affect its stability.[8][] Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities.[7] For benzophenone derivatives, which are widely used as intermediates in the synthesis of APIs, ensuring high purity is paramount to the quality of the final drug product.[1][10][11]

Experimental Design for Reference Standard Comparison

The core of our investigation is a multi-faceted approach to comparing two potential reference standards for the purity analysis of a newly synthesized batch of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone (referred to as "New Batch").

  • Candidate A: In-House Characterized Standard: A previously synthesized batch of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone that has undergone extensive in-house characterization (e.g., full spectroscopic analysis, elemental analysis).

  • Candidate B: Commercially Sourced Analog: A commercially available, high-purity, structurally similar benzophenone derivative, such as 4-carboxybenzophenone. The choice of a commercially available analog is predicated on its high characterization and availability as a certified reference material.

The following experimental workflow is designed to rigorously assess the purity of the "New Batch" and, in doing so, compare the suitability of Candidate A and Candidate B as reference standards.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Analysis & Reference Standard Comparison cluster_2 Phase 3: Data Interpretation & Decision New_Batch New Batch of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone Structural_Elucidation Structural Elucidation (NMR, MS, IR) New_Batch->Structural_Elucidation HPLC_UV HPLC-UV Analysis New_Batch->HPLC_UV LC_MS LC-MS Impurity Profiling New_Batch->LC_MS qNMR Quantitative NMR (qNMR) New_Batch->qNMR Purity_Comparison Comparison of Purity Values HPLC_UV->Purity_Comparison Impurity_Identification Impurity Identification & Quantification LC_MS->Impurity_Identification qNMR->Purity_Comparison Candidate_A Candidate A: In-House Standard Candidate_A->HPLC_UV Candidate_B Candidate B: Commercial Analog Candidate_B->HPLC_UV Certified_Internal_Standard Certified Internal Standard (e.g., Maleic Anhydride) Certified_Internal_Standard->qNMR Standard_Selection Selection of Appropriate Reference Standard Purity_Comparison->Standard_Selection Impurity_Identification->Standard_Selection

Caption: Experimental Workflow for Reference Standard Comparison.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds due to its high resolving power and sensitivity.[7][12]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid in Water

  • Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 20% B to 80% B over 20 minutes.

Detection:

  • Wavelength: 254 nm

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of Candidate A and Candidate B in methanol at a concentration of 1 mg/mL.

    • Create a series of dilutions to generate a 5-point calibration curve for each candidate.

  • Sample Preparation:

    • Accurately weigh and dissolve the "New Batch" in methanol to a final concentration of 1 mg/mL.

  • Analysis:

    • Inject the standards and the sample onto the HPLC system.

    • The purity of the "New Batch" is calculated based on the area percent of the main peak relative to the total peak area. This is then compared against the purity determined using the calibration curves of Candidate A and Candidate B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[8]

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

  • The same LC method as described for HPLC-UV can be used.

Procedure:

  • Inject the "New Batch" sample into the LC-MS system.

  • Analyze the mass spectra of any impurity peaks detected.

  • Propose structures for the impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns. This is critical for understanding potential degradation pathways or side-reactions during synthesis.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity without a reference standard of the analyte itself.[2][3][4][5][6]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the "New Batch" (e.g., 10 mg).

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride, 5 mg). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte peaks.[5]

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing and Calculation:

    • Integrate a well-resolved peak of the analyte and a peak of the internal standard.

    • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Comparative Data Summary

The following table summarizes the expected outcomes from the analysis of the "New Batch" of 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone.

Analytical MethodParameter MeasuredExpected Result with Candidate A (In-House)Expected Result with Candidate B (Commercial Analog)qNMR Result
HPLC-UV Purity (%)~98.5% (relative to itself)Value may be skewed due to differences in response factor.N/A
LC-MS Impurity ProfileIdentification of 3 minor impurities with proposed structures.Identification of the same 3 minor impurities.N/A
qNMR Absolute Purity (%)N/AN/A98.2% ± 0.2%

Interpretation and Decision-Making Framework

The selection of an appropriate reference standard is a critical decision that impacts the reliability of all subsequent analytical work.

G Start Purity Analysis Required qNMR_Purity Is qNMR purity value within acceptable limits of HPLC purity (Candidate A)? Start->qNMR_Purity Impurity_Profile Are all impurities identified and quantified? qNMR_Purity->Impurity_Profile Yes Select_B Use Commercial Analog (Candidate B) with caution and apply a relative response factor. qNMR_Purity->Select_B No Select_A Qualify In-House Standard (Candidate A) for routine use. Impurity_Profile->Select_A Yes Further_Investigation Further impurity characterization required. Impurity_Profile->Further_Investigation No

Caption: Decision Framework for Reference Standard Selection.

Expert Insights:

  • The qNMR result provides the most accurate, "absolute" purity value for the "New Batch".[2][3][4][5][6] This value serves as the benchmark against which the HPLC results are compared.

  • If the HPLC purity calculated using the in-house standard (Candidate A) closely matches the qNMR purity, it validates the use of Candidate A as a reliable reference standard for future routine analyses.

  • The use of a structurally related commercial analog (Candidate B) is generally not recommended for quantitative purposes without determining a relative response factor, as different molecules can have different UV absorbances at the same wavelength.[13] However, it can be useful for qualitative purposes, such as confirming the retention time window of the main component.

  • The impurity profile from LC-MS is crucial for a complete understanding of the material's quality.[8] Any significant impurities should be identified and, if necessary, synthesized and characterized for toxicological assessment.

Conclusion

The purity analysis of a novel compound like 2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone requires a multi-pronged analytical approach. While HPLC is an indispensable tool for routine purity checks, its accuracy is contingent on the quality of the reference standard used.[14][15] Quantitative NMR offers a powerful solution for the initial, absolute purity determination of a new chemical entity, thereby providing a solid foundation for the qualification of an in-house reference standard.[2][3][4][5][6] This comprehensive strategy ensures the generation of reliable and defensible analytical data, which is fundamental to the progression of any drug development program.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Quantitative NMR Assays (qNMR) - Bruker. Bruker. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs. Proclinical. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. International Journal of Pharmaceutical Research and Applications. [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities | Journal of Applied Bioanalysis. Journal of Applied Bioanalysis. [Link]

  • Benzophenone-impurities - Pharmaffiliates. Pharmaffiliates. [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Tropical Journal of Pharmaceutical Research. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. International Journal of Research and Analytical Reviews. [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. ResearchGate. [Link]

  • Benzophenone Impurities and Related Compound - Veeprho Pharmaceuticals. Veeprho. [Link]

  • Assay results for the determination of benzophenone in pure forms - ResearchGate. ResearchGate. [Link]

  • News - High-Purity Benzophenone Derivatives for Pharmaceutical Applications - Jingye. Jingye Pharmaceutical. [Link]

  • HPLC Standards | Buy HPLC Reference Materials - ZeptoMetrix. ZeptoMetrix. [Link]

  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC. Journal of Pharmaceutical Health Care and Sciences. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone
Reactant of Route 2
Reactant of Route 2
2-carboethoxy-3'-(4-methylpiperazinomethyl) benzophenone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.